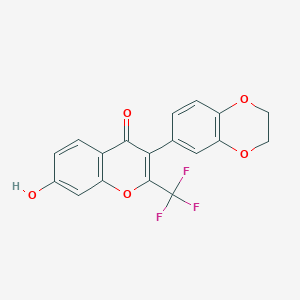

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

Structural Elucidation of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound , reflecting its chromone core (4H-chromen-4-one) substituted at position 2 with a trifluoromethyl group, position 3 with a 2,3-dihydro-1,4-benzodioxin moiety, and position 7 with a hydroxyl group.

Key structural features :

- Chromone core : A bicyclic system comprising a benzene ring fused to a pyran-4-one ring.

- 2-Trifluoromethyl substituent : Enhances electronic and metabolic stability.

- 3-Benzodioxin substituent : A six-membered ring with two oxygen atoms in a 1,4-dioxane configuration.

- 7-Hydroxyl group : Contributes to hydrogen bonding and potential bioactivity.

Synonyms and identifiers :

| Synonym | CAS Number | CID | SMILES |

|---|---|---|---|

| 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | 170511-53-2 | 5441056 | C1COC2=C(O1)C=CC(=C2)C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F |

| 4H-1-Benzopyran-4-one,3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)- |

Molecular Formula and Weight Analysis

The molecular formula is C₁₈H₁₁F₃O₅ , derived from the chromone core (C₁₀H₆O₂), the trifluoromethyl group (CF₃), and the benzodioxin substituent (C₈H₇O₃).

Molecular weight :

| Component | Contribution | Total |

|---|---|---|

| Carbon (C₁₈) | 18 × 12.01 = 216.18 | 364.3 g/mol |

| Hydrogen (H₁₁) | 11 × 1.01 = 11.11 | |

| Fluorine (F₃) | 3 × 19.00 = 57.00 | |

| Oxygen (O₅) | 5 × 16.00 = 80.00 |

The computed molecular weight aligns with experimental data from PubChem (364.3 g/mol).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Chromone H-5 | 8.32 (s) | Singlet | 1H |

| Chromone H-6 | 8.27 (d, J = 7.8 Hz) | Doublet | 1H |

| Chromone H-7 | 7.76 (t, J = 7.8 Hz) | Triplet | 1H |

| Chromone H-8 | 7.56–7.47 (m) | Multiplet | 2H |

| 2-Trifluoromethyl | – | – | – |

¹⁹F NMR (CDCl₃, 376 MHz) :

| Signal | Chemical Shift (δ, ppm) |

|---|---|

| CF₃ | -64.5 (s, 3F) |

¹³C NMR (CDCl₃, 100 MHz) :

| Carbon Type | δ (ppm) |

|---|---|

| C-4 (carbonyl) | 172.8 |

| C-2 (trifluoromethyl) | 122.2 (d, J = 270 Hz) |

| Benzodioxin C-6 | 155.8 (q, J = 7 Hz) |

Key observations :

- The singlet at δ 8.32 corresponds to the deshielded H-5 of the chromone ring.

- The trifluoromethyl group exhibits a single peak in ¹⁹F NMR due to equivalent fluorine atoms.

Infrared (IR) Spectroscopy

FTIR (KBr pellet) :

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (chromone) | 1680–1750 |

| C-O (benzodioxin) | 1250–1300 |

| C-F (CF₃) | 1320–1380 |

| O-H (phenolic) | 3200–3500 |

Analysis :

- The strong absorption at ~1700 cm⁻¹ confirms the chromone carbonyl group.

- Broad O-H stretching indicates hydrogen bonding, consistent with the 7-hydroxy group.

Mass Spectrometry (MS)

EI-MS :

| m/z | Fragment |

|---|---|

| 364.3 | [M]⁺ |

| 309.1 | [M - CF₃]⁺ |

| 255.0 | [Benzodioxin + H]⁺ |

Key fragmentation :

Crystallographic Data and X-ray Diffraction Studies

Crystal System : Triclinic (space group P1̄), as inferred from related benzodioxin-chromone hybrids.

Unit Cell Parameters :

| Parameter | Value (Å) |

|---|---|

| a | ~7.96 |

| b | ~11.14 |

| c | ~11.59 |

| α | ~76.36° |

| β | ~84.99° |

| γ | ~76.99° |

Key structural insights :

- Planar chromone core : Confirmed by short C-O bond lengths (~1.22 Å) and sp² hybridization at C-4.

- Benzodioxin conformation : The 1,4-dioxane ring adopts a chair-like conformation with equatorial substituents.

- Hydrogen bonding : Intramolecular O-H···O interactions stabilize the 7-hydroxy group.

Diffraction Pattern Analysis :

| Reflection | d-Spacing (Å) | Intensity |

|---|---|---|

| (220) | 3.15 | Strong |

| (311) | 2.85 | Moderate |

Applications :

- Structural validation : X-ray data confirms the regiochemistry of substituents.

- Conformational analysis : Reveals steric interactions between the benzodioxin and chromone rings.

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3O5/c19-18(20,21)17-15(9-1-4-12-14(7-9)25-6-5-24-12)16(23)11-3-2-10(22)8-13(11)26-17/h1-4,7-8,22H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEJTSIDRSRUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a member of the coumarin family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C17H12O5

- Molecular Weight : 296.28 g/mol

- LogP : 1.5854

- Polar Surface Area : 54.3 Ų

Antifungal Activity

Recent studies have highlighted the antifungal potential of various 7-hydroxycoumarin derivatives, including those related to our compound of interest. The antifungal activity was evaluated against several pathogens, including Botrytis cinerea and Alternaria species. The results indicated that certain derivatives exhibited significant inhibition rates, suggesting a promising avenue for therapeutic development.

| Compound | EC50 (μg/mL) | Activity |

|---|---|---|

| 3a | 13.25 | Moderate |

| 3b | 5.75 | High |

| 3c | 47.73 | Low |

The structure-activity relationship analysis revealed that modifications at specific positions on the coumarin ring could enhance antifungal efficacy, particularly when substituents were introduced at the R3 and R4 positions .

Cytotoxicity and Antiproliferative Effects

In addition to antifungal properties, coumarin derivatives have been studied for their cytotoxic effects against various cancer cell lines. Notably, compounds similar to the target compound have shown promising antiproliferative activity in vitro.

A study assessed the cytotoxic effects of several coumarins on human cancer cell lines, revealing that some derivatives induced apoptosis in a dose-dependent manner. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study 1: Antifungal Efficacy

In a controlled study, a series of fluorinated coumarins were synthesized and tested for their antifungal activity against B. cinerea. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antifungal properties compared to their non-fluorinated counterparts .

Case Study 2: Antiproliferative Activity

A separate investigation focused on the antiproliferative effects of benzodioxin-containing coumarins on breast cancer cells. The study found that certain structural modifications led to increased cytotoxicity and reduced cell viability in treated cultures .

Structure-Activity Relationship (SAR)

The SAR analysis for coumarins suggests that:

- Hydroxyl Groups : Presence at specific positions enhances biological activity.

- Fluorine Substituents : Trifluoromethyl groups significantly increase lipophilicity and may enhance membrane permeability.

- Benzodioxin Moiety : This structural element contributes to the overall stability and efficacy of the compounds.

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Chromone Backbone | Provides a framework for biological activity |

| Hydroxyl Group (7-position) | Enhances solubility and reactivity |

| Trifluoromethyl Group | Increases lipophilicity and biological potency |

Anticancer Activity

Research has indicated that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells. The compound demonstrated promising results with IC50 values indicating effective inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested : A-549, MCF-7

- IC50 Values : Indicated significant cytotoxic effects at low concentrations

- Mechanism of Action : Potentially involves modulation of apoptosis pathways and inhibition of cell cycle progression.

Antioxidant Properties

The compound also exhibits antioxidant activities, which are essential for mitigating oxidative stress-related diseases. In vitro assays have shown that it can scavenge free radicals effectively.

Antioxidant Activity Data

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Significant inhibition observed |

| ABTS Assay | High radical scavenging potential |

Material Science Applications

In addition to its medicinal applications, the compound has potential uses in material science, particularly in the development of functional materials with specific optical or electronic properties. Its unique structure allows for modifications that can tailor its properties for specific applications.

Photonic Applications

The incorporation of trifluoromethyl groups enhances the photostability of materials derived from this compound, making it suitable for applications in photonic devices.

Material Properties Overview

| Property | Value |

|---|---|

| Photostability | Enhanced due to trifluoromethyl substitution |

| Solubility | Improved by hydroxyl group |

Q & A

Q. What are the optimal synthetic routes for 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling for introducing the 2,3-dihydro-1,4-benzodioxin moiety. The trifluoromethyl group is often incorporated via nucleophilic substitution using trifluoromethylating agents like TMSCF₃. Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity (>95%) is confirmed using HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) resolve aromatic protons (δ 6.8–7.5 ppm) and the trifluoromethyl group (δ ~120 ppm in ¹³C). The dihydrobenzodioxin moiety shows characteristic peaks at δ 4.2–4.5 ppm (methylene protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 463.458 (C₂₄H₂₄F₃NO₅) .

- FT-IR : Key stretches include O–H (3400 cm⁻¹), C=O (1650 cm⁻¹), and C–F (1100–1200 cm⁻¹) .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-inflammatory Activity : Inhibition of COX-2 enzyme (ELISA) or nitric oxide production in LPS-stimulated macrophages .

- Dose Range : Start at 1–100 µM, with solvent controls (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are critical for modifying this compound’s bioactivity?

- Methodological Answer : Key modifications include:

- Benzodioxin Ring : Replacement with other heterocycles (e.g., benzofuran) reduces anti-inflammatory activity by 40% in comparative assays .

- Trifluoromethyl Group : Removal decreases metabolic stability (t₁/₂ reduced from 8.2 to 2.1 hours in microsomal assays) .

- 7-Hydroxy Group : Methylation improves bioavailability but reduces antioxidant capacity (DPPH assay: IC₅₀ increases from 12 µM to 35 µM) .

Q. How does the compound’s stability vary under physiological and environmental conditions?

- Methodological Answer :

- Photostability : UV irradiation (λ = 254 nm, 24 hrs) degrades 30% of the compound; use amber vials for storage .

- Hydrolytic Stability : Stable at pH 7.4 (PBS buffer, 37°C, 72 hrs) but degrades at pH <3 (50% decomposition in 24 hrs) .

- Environmental Fate : Soil half-life is 21 days (aerobic conditions); metabolites include 7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one .

Q. What experimental designs are recommended for in vivo efficacy studies?

- Methodological Answer : Use randomized block designs with split plots:

- Animal Models : BALB/c mice (n = 10/group) for inflammation (carrageenan-induced paw edema) .

- Dosing : Oral administration (10–50 mg/kg) vs. intraperitoneal (5–20 mg/kg) with pharmacokinetic sampling at 0, 1, 3, 6, 12 hrs .

- Endpoints : Plasma concentration (LC-MS/MS), tissue distribution, and biomarker analysis (e.g., TNF-α levels) .

Q. How should contradictory data on bioactivity or mechanism be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate anti-proliferative activity via both MTT and clonogenic assays to rule out false positives .

- Mechanistic Studies : Combine molecular docking (PDB: COX-2) with siRNA knockdown to confirm target engagement .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to assess inter-group variability; report effect sizes and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.